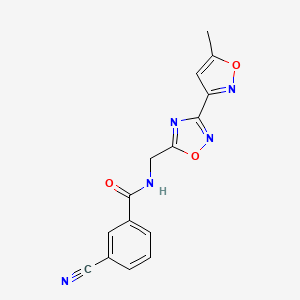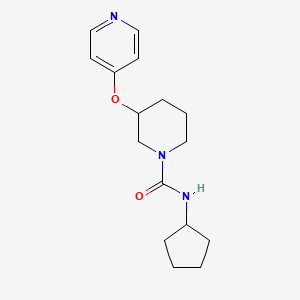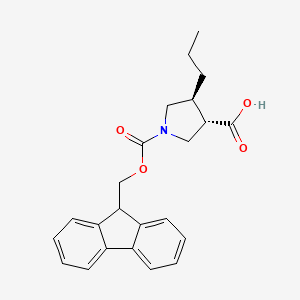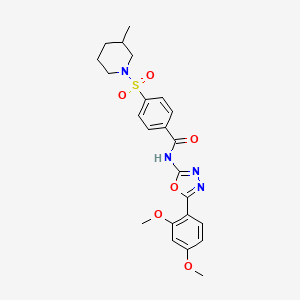
4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid is a complex organic compound featuring a benzodiazole ring fused with a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the benzodiazole ring . The reaction conditions often require the use of catalysts such as Brønsted acids or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like toluene or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways . The benzodiazole ring plays a crucial role in binding to the active sites of enzymes, while the butanoic acid moiety enhances its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid
- 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid stands out due to its unique combination of a benzodiazole ring and a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .
属性
IUPAC Name |
4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJEMDMHCDBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)
![N-Benzyl-3-(4-bromobenzenesulfonyl)-N-methyl-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2626102.png)

![4-(morpholine-4-sulfonyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2626107.png)
![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2-METHYLPROPANAMIDE](/img/structure/B2626108.png)
![2-(2-Phenylethyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B2626109.png)
![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)
![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)
![2-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine](/img/structure/B2626113.png)

